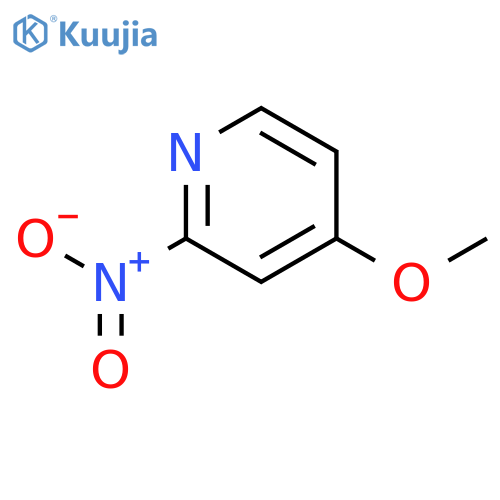Cas no 1033203-56-3 (4-methoxy-2-nitro-Pyridine)

4-methoxy-2-nitro-Pyridine structure
商品名:4-methoxy-2-nitro-Pyridine
CAS番号:1033203-56-3
MF:C6H6N2O3
メガワット:154.12344121933
MDL:MFCD11100683
CID:1096906
PubChem ID:55264974
4-methoxy-2-nitro-Pyridine 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-2-nitro-Pyridine
- MFCD11100683
- 1033203-56-3
- SCHEMBL17222805
- 4-methoxy-2-nitropyridine
- SY289330
- AKOS006307899
-
- MDL: MFCD11100683
- インチ: InChI=1S/C6H6N2O3/c1-11-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3
- InChIKey: CKYYIROFNBIZAU-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=NC=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 154.037842g/mol
- どういたいしつりょう: 154.037842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 154.12g/mol
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
4-methoxy-2-nitro-Pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1198013-1g |
4-Methoxy-2-nitropyridine |
1033203-56-3 | 95% | 1g |
$935 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1198013-1g |
4-Methoxy-2-nitropyridine |
1033203-56-3 | 95% | 1g |
$935 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1198013-1g |
4-Methoxy-2-nitropyridine |
1033203-56-3 | 95% | 1g |
$935 | 2025-03-01 |
4-methoxy-2-nitro-Pyridine 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
1033203-56-3 (4-methoxy-2-nitro-Pyridine) 関連製品
- 101654-28-8(2-Nitropyridin-4-ol)
- 15206-26-5(5-Hydroxy-2-nitropyridine)
- 126739-64-8(5-Methoxy-2-nitropyridine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
